1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol
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Overview
Description
1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol is a chemical compound that features a chlorophenoxy group, a morpholinoethyl group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with morpholine and methylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be utilized in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenoxy)-2-chlorophenyl ethanone: This compound shares the chlorophenoxy group but differs in its overall structure and functional groups.
4-(2-Chloroethyl)morpholine: This compound contains the morpholine group but lacks the chlorophenoxy and propanol components.
Uniqueness
1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenoxy)-2-methyl-3-(2-morpholin-4-ylethylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O3/c1-16(20,13-22-15-4-2-14(17)3-5-15)12-18-6-7-19-8-10-21-11-9-19/h2-5,18,20H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUYMYOMHWVTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN1CCOCC1)(COC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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